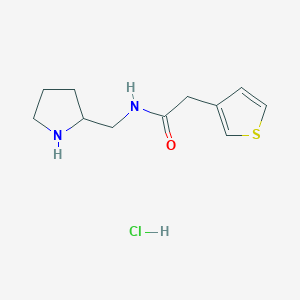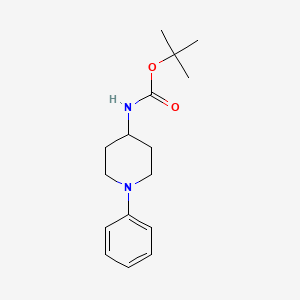![molecular formula C10H14O4 B13970744 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1658-28-2](/img/structure/B13970744.png)
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a unique structure that has garnered interest in various fields such as medicinal chemistry, catalysis, and materials science. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of this compound with pentafluoropyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including cycloreversion, which leads to the formation of fluoro(hetero)aryl ketene . This intermediate can then participate in efficient coupling reactions with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles and fluorinated compounds. The reactions often require specific conditions such as controlled temperature and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound include various fluorinated derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
Aplicaciones Científicas De Investigación
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s distinct chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, leading to the formation of highly fluorinated derivatives. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spirocyclic structure and the presence of fluorine atoms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1658-28-2 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)13-10(14-9(7)12)5-3-2-4-6-10/h7H,2-6H2,1H3 |
Clave InChI |
SAJPCENIDIEASK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC2(CCCCC2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




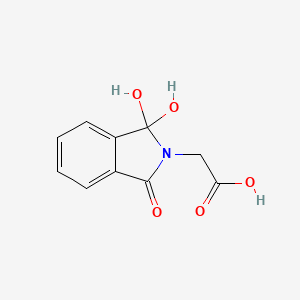
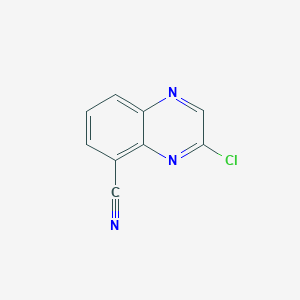

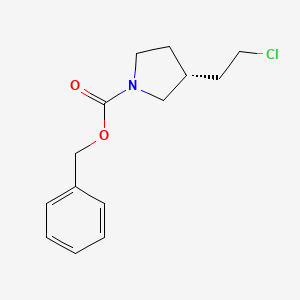
![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
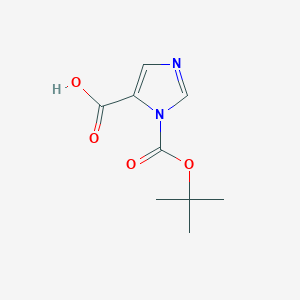
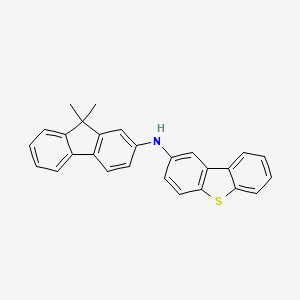
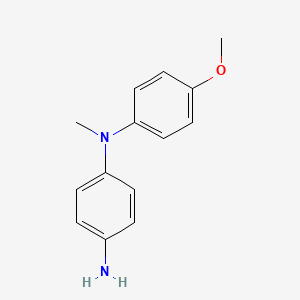

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
